5-Thiazolesulfonyl chloride, 2-ethoxy-

Descripción

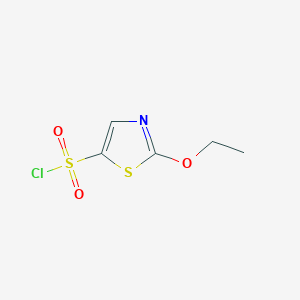

5-Thiazolesulfonyl chloride, 2-ethoxy- (CAS: 1432129-33-3) is a sulfonyl chloride derivative of the thiazole heterocycle. The compound features an ethoxy (-OCH₂CH₃) substituent at position 2 and a sulfonyl chloride (-SO₂Cl) group at position 5 of the thiazole ring. Sulfonyl chlorides are critical intermediates in organic synthesis, particularly in the formation of sulfonamides, sulfonate esters, and other functionalized molecules with applications in pharmaceuticals, agrochemicals, and materials science.

Propiedades

IUPAC Name |

2-ethoxy-1,3-thiazole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO3S2/c1-2-10-5-7-3-4(11-5)12(6,8)9/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANXCABBEBYHSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(S1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432129-33-3 | |

| Record name | 2-ethoxy-1,3-thiazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolesulfonyl chloride, 2-ethoxy- typically involves the chlorination of thiazole derivativesThe reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 5-Thiazolesulfonyl chloride, 2-ethoxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques to meet industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

5-Thiazolesulfonyl chloride, 2-ethoxy- undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and reactivity.

Coupling Reactions: It is often used in coupling reactions to form more complex molecules

Common Reagents and Conditions

Common reagents used with 5-Thiazolesulfonyl chloride, 2-ethoxy- include bases like sodium hydroxide or potassium carbonate for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile under controlled temperatures .

Major Products Formed

The major products formed from reactions involving 5-Thiazolesulfonyl chloride, 2-ethoxy- depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

5-Thiazolesulfonyl chloride, 2-ethoxy- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is utilized in the development of biochemical assays and as a reagent in the study of enzyme mechanisms.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties .

Mecanismo De Acción

The mechanism of action of 5-Thiazolesulfonyl chloride, 2-ethoxy- involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with other molecules. This reactivity is exploited in the synthesis of complex organic compounds and in biochemical assays to study enzyme-substrate interactions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Thiazolesulfonyl Chlorides

Structural and Functional Differences

The following table summarizes key structural and physicochemical properties of 5-Thiazolesulfonyl chloride, 2-ethoxy- and its analogs:

Key Comparative Analysis

Substituent Effects on Reactivity

- Electron-Donating vs. Electron-Withdrawing Groups: The 2-ethoxy group in the target compound is electron-donating, which may slightly reduce the electrophilicity of the sulfonyl chloride compared to analogs with electron-withdrawing substituents (e.g., 4-CF₃ in [2-methyl-4-(trifluoromethyl)-...], which enhances reactivity toward nucleophiles) .

Functional Group Diversity

- Azido and Chlorosulfonylphenyl Groups : The 2-azido-4-[4-(chlorosulfonyl)phenyl] derivative () combines two reactive sites: an azide for click chemistry and a chlorosulfonyl group for further sulfonylation. This dual functionality is absent in the ethoxy variant, limiting the latter’s utility in multi-step conjugations .

- Acetamido-Methyl Substituent : The 2-acetamido-4-methyl analog () includes a polar acetamido group, improving solubility in polar solvents and enabling hydrogen bonding in peptide coupling reactions .

Fluorinated Derivatives

Specialty Materials

Actividad Biológica

5-Thiazolesulfonyl chloride, 2-ethoxy- (CAS Number: 1432129-33-3) is a sulfonyl chloride derivative featuring a thiazole ring and an ethoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 5-thiazolesulfonyl chloride, 2-ethoxy- is . The presence of the thiazole ring contributes to its unique reactivity profile, particularly in nucleophilic substitution reactions where the sulfonyl chloride group can react with various nucleophiles such as amines and alcohols.

The mechanism of action primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can form covalent bonds with nucleophilic sites on proteins or enzymes, which may lead to inhibition of their activity. This property is exploited in the synthesis of complex organic molecules and in biochemical assays to study enzyme-substrate interactions.

Antimicrobial Properties

Research indicates that compounds containing thiazole and sulfonyl groups often exhibit significant antimicrobial activity. Preliminary studies suggest that 5-thiazolesulfonyl chloride, 2-ethoxy- may interact with bacterial enzymes or receptors, potentially leading to therapeutic applications against bacterial infections.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Antifungal | Potential efficacy against fungal pathogens | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of various thiazole derivatives included 5-thiazolesulfonyl chloride, 2-ethoxy-. The compound was tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. Results showed that it exhibited moderate antibacterial activity, suggesting its potential as a lead compound for further development.

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory properties of sulfonamide derivatives. Researchers found that compounds similar to 5-thiazolesulfonyl chloride could inhibit pro-inflammatory cytokines in vitro. This suggests that the compound may modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases.

Synthesis and Applications

The synthesis of 5-thiazolesulfonyl chloride, 2-ethoxy- typically involves chlorination reactions under controlled conditions to ensure high yield and purity. Its versatility allows it to be used as a building block in organic synthesis and as a reagent in biochemical assays.

Table 2: Synthetic Routes

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reacting with amines | >80 |

| Oxidation | Using hydrogen peroxide | >75 |

| Coupling Reactions | In presence of bases | >70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.